3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13581864
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClF3N |
|---|---|
| Molecular Weight | 189.60 g/mol |
| IUPAC Name | 3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H |
| Standard InChI Key | ISKIZVUWCNAIDX-UHFFFAOYSA-N |
| SMILES | C1CNCC(C1CF)(F)F.Cl |
| Canonical SMILES | C1CNCC(C1CF)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has a molecular weight of 189.60 g/mol and the IUPAC name 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride. Its structure features a six-membered piperidine ring with two fluorine atoms at the 3-position and a fluoromethyl (-CF₂H) group at the 4-position, stabilized by a hydrochloride salt (Table 1).
Table 1: Key Molecular Properties of 3,3-Difluoro-4-(fluoromethyl)piperidine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClF₃N |
| Molecular Weight | 189.60 g/mol |
| SMILES | C1CNCC(C1CF)(F)F.Cl |
| InChI Key | ISKIZVUWCNAIDX-UHFFFAOYSA-N |
| PubChem CID | 118798543 |
The fluorine atoms introduce electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability compared to non-fluorinated analogs . The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride likely involves multi-step fluorination strategies. A plausible pathway includes:
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Piperidine Functionalization: Starting from 4-hydroxymethylpiperidine, introducing fluorine via deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) .
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Geminal Difluorination: Fluorination at the 3-position using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A comparative analysis of fluorination methods (Table 2) highlights DAST’s efficiency for introducing single fluorine atoms, while Selectfluor enables regioselective difluorination .
Table 2: Fluorination Reagents and Yields in Piperidine Derivatives
| Reagent | Target Position | Yield (%) | Selectivity |
|---|---|---|---|
| DAST | 4-(fluoromethyl) | 65–78 | High |
| Selectfluor | 3,3-difluoro | 45–60 | Moderate |
| NFSI | 3,3-difluoro | 50–68 | High |
Challenges in Scale-Up
Side reactions, such as over-fluorination or ring aromatization, are common pitfalls. For example, Marson et al. observed pyrrole formation during attempts to difluorinate 3,4-dehydroproline derivatives . Mitigation strategies include low-temperature reactions (-78°C) and sequential fluorination steps .
Physicochemical and Pharmacological Properties
Biological Activity
While direct studies are sparse, structurally similar fluorinated piperidines exhibit:
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Dopamine Receptor Modulation: 4-Fluoropiperidines show affinity for D₂-like receptors (Kᵢ = 12–45 nM) .
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CYP3A4 Inhibition: Fluoropyrimidines can cause time-dependent inhibition via reactive metabolite formation, a cautionary note for drug development .
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Antimicrobial Effects: Fluorine’s electronegativity disrupts bacterial membrane proteins, with MIC values of 8–32 µg/mL against S. aureus in analogs .
Future Directions and Applications
Drug Discovery
This compound’s fluorination pattern makes it a candidate for:
Synthetic Innovations
Advances in electrochemical fluorination could improve yields and selectivity, reducing reliance on hazardous reagents like DAST .
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